N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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Overview
Description
N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a benzodioxine.
Scientific Research Applications
Enzyme Inhibitory Potential
Research indicates that compounds similar to N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide demonstrate substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These compounds, characterized by benzodioxane and acetamide moieties, have been synthesized and tested for their enzyme inhibition capabilities (Abbasi et al., 2019).
Antibacterial and Anti-Inflammatory Properties
Another study focused on synthesizing sulfonamides bearing the 1,4-benzodioxin ring, showing promising antibacterial potential against various bacterial strains. These compounds also demonstrated inhibitory potential against the Lipoxygenase enzyme, indicating potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Anticancer Properties
Certain N-substituted sulfonamides with the benzodioxane moiety, similar in structure to the compound , have been synthesized and shown to exhibit potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. These findings suggest potential applications in developing new anticancer agents (Abbasi et al., 2016).
Metabolism and Disposition Studies
The disposition and metabolism of a similar compound, SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans. This research provides insights into the pharmacokinetics of related compounds, which could be crucial in drug development processes (Renzulli et al., 2011).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated the antimicrobial and anticancer activities of various sulfonamide derivatives, revealing their potential as therapeutic agents for treating infections and cancer. These findings are significant as they expand the understanding of the therapeutic potential of sulfonamide derivatives (Debbabi et al., 2016).
Properties
Molecular Formula |
C23H25N3O4S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-2-4-17(5-3-16)20-15-31-23(24-20)26-10-8-18(9-11-26)25-32(27,28)19-6-7-21-22(14-19)30-13-12-29-21/h2-7,14-15,18,25H,8-13H2,1H3 |
InChI Key |
IYJMSEMFSSBVGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCC(CC3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCC(CC3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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